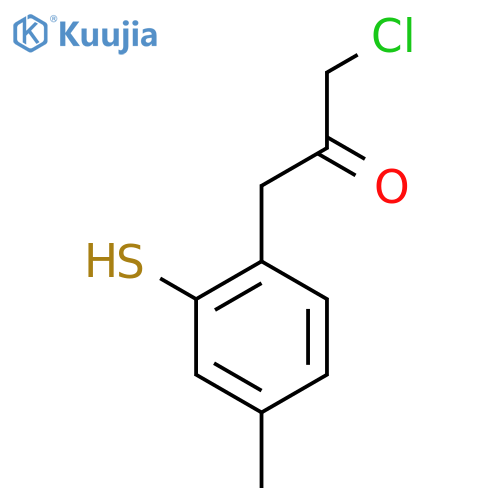

Cas no 1806463-71-7 (2-(3-Chloro-2-oxopropyl)-5-methylthiophenol)

2-(3-Chloro-2-oxopropyl)-5-methylthiophenol 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloro-2-oxopropyl)-5-methylthiophenol

-

- インチ: 1S/C10H11ClOS/c1-7-2-3-8(10(13)4-7)5-9(12)6-11/h2-4,13H,5-6H2,1H3

- InChIKey: YKZXYHVBOSMCFS-UHFFFAOYSA-N

- ほほえんだ: ClCC(CC1C=CC(C)=CC=1S)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 18.1

2-(3-Chloro-2-oxopropyl)-5-methylthiophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010012731-250mg |

2-(3-Chloro-2-oxopropyl)-5-methylthiophenol |

1806463-71-7 | 97% | 250mg |

484.80 USD | 2021-05-28 | |

| Alichem | A010012731-500mg |

2-(3-Chloro-2-oxopropyl)-5-methylthiophenol |

1806463-71-7 | 97% | 500mg |

790.55 USD | 2021-05-28 | |

| Alichem | A010012731-1g |

2-(3-Chloro-2-oxopropyl)-5-methylthiophenol |

1806463-71-7 | 97% | 1g |

1,460.20 USD | 2021-05-28 |

2-(3-Chloro-2-oxopropyl)-5-methylthiophenol 関連文献

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

2-(3-Chloro-2-oxopropyl)-5-methylthiophenolに関する追加情報

Introduction to 2-(3-Chloro-2-oxopropyl)-5-methylthiophenol (CAS No. 1806463-71-7) and Its Emerging Applications in Chemical Biology

2-(3-Chloro-2-oxopropyl)-5-methylthiophenol, identified by the chemical formula CAS No. 1806463-71-7, is a heterocyclic compound featuring a thiophene core with functional substituents that make it of significant interest in the field of chemical biology and pharmaceutical research. The compound’s unique structural attributes, including a chloro-substituted propyl group and a methylthiol moiety, endow it with versatile reactivity and potential applications in drug discovery, material science, and synthetic chemistry.

The thiophene scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules, such as antifungals, antivirals, and anticancer agents. The presence of a 3-chloro-2-oxopropyl side chain introduces electrophilic centers that can participate in nucleophilic substitution reactions, enabling the synthesis of further derivatized compounds. Additionally, the methylthiol group (–SCH₃) provides a nucleophilic site for further functionalization or interaction with biological targets.

In recent years, there has been growing interest in thiophene derivatives as scaffolds for developing novel therapeutic agents. A notable area of research involves the use of such compounds in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that thiophene-based molecules can interact with proteases and kinases, making them promising candidates for antineoplastic therapies. The 3-chloro-2-oxopropyl substituent in CAS No. 1806463-71-7 may enhance binding affinity by introducing hydrophobic interactions or by serving as a linker for further bioconjugation strategies.

The methylthiol group in this compound also suggests potential applications in redox-sensitive drug delivery systems. Thiols are known to undergo reversible oxidation-reduction reactions, which can be exploited to design prodrugs that release active species under specific cellular conditions. This property is particularly relevant in cancer therapy, where tumor microenvironments often exhibit distinct redox potentials compared to normal tissues. By leveraging the thiol functionality of 2-(3-Chloro-2-oxopropyl)-5-methylthiophenol, researchers may develop targeted therapeutics with improved selectivity and reduced systemic toxicity.

Another emerging application of thiophene derivatives is in the field of materials science, particularly in organic electronics and photovoltaics. The conjugated system of thiophene-based molecules allows for efficient charge transport, making them suitable for use as semiconducting materials or dyes in solar cells. The 3-chloro-2-oxopropyl group could serve as an anchoring moiety for integrating these compounds onto conductive surfaces, enhancing device performance. Furthermore, the methylthiol functionality may improve solubility or compatibility with other organic components in device formulations.

Recent advances in synthetic methodologies have also expanded the utility of compounds like CAS No. 1806463-71-7. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, can be employed to introduce additional aryl or vinyl groups onto the thiophene ring. These modifications can fine-tune electronic properties and bioactivity, enabling the development of tailored molecular probes for biochemical assays. Additionally, palladium-catalyzed thiolation reactions allow for the introduction of thiol groups at specific positions within the molecule, further diversifying its chemical space.

The pharmaceutical industry has also explored thiophene derivatives as antimicrobial agents. Structural modifications aimed at enhancing binding to bacterial enzymes or membrane components have led to promising candidates for treating resistant infections. The combination of a chloro-substituted propyl group and a methylthiol moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for survival. Preclinical studies using analogs of 2-(3-Chloro-2-oxopropyl)-5-methylthiophenol have shown efficacy against Gram-positive and Gram-negative pathogens, underscoring its potential as an antimicrobial lead.

In conclusion,CAS No. 1806463-71-7, representing 2-(3-Chloro-2-oxopropyl)-5-methylthiophenol, represents a versatile building block with broad applications across chemical biology and materials science. Its unique structural features—particularly the interplay between the chloro-substituted propyl group, the thiophene core, and the methylthiol functionality—make it an attractive candidate for drug discovery programs targeting cancer, inflammation, and infectious diseases. Furthermore, its utility in advanced materials underscores its importance beyond pharmaceuticals. As synthetic chemistry continues to evolve, derivatives of this compound are likely to play an increasingly significant role in addressing unmet medical needs and technological challenges.

1806463-71-7 (2-(3-Chloro-2-oxopropyl)-5-methylthiophenol) 関連製品

- 451485-75-9(2-Amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile)

- 2227815-03-2(N,N-dimethyl-4-(2R)-oxiran-2-ylaniline)

- 896697-81-7(2-({4-(2H-1,3-benzodioxol-5-yl)aminoquinazolin-2-yl}sulfanyl)-N-2-(4-sulfamoylphenyl)ethylacetamide)

- 151954-97-1(Poly(N-isopropylacrylamide-co-methacrylic acid))

- 1824314-61-5(1,3-Dimethyl-3-azetidinecarboxylic acid)

- 1804134-84-6(1-Bromo-1-(2-(chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one)

- 1448029-37-5(4-phenyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}oxane-4-carboxamide)

- 1564462-93-6(3-(2-amino-1,3-thiazol-5-yl)-8-azabicyclo3.2.1octan-3-ol)

- 1805225-80-2(2-Chloro-4-fluoro-1-methoxy-3-methylbenzene)

- 898768-65-5(3-(4-Methylphenyl)-2'-thiomethylpropiophenone)